4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide
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Overview
Description
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide is an organic compound with a complex structure that includes an acetylphenoxy group, a cyanopropyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide typically involves multiple steps:
Formation of 3-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The 3-acetylphenol is then reacted with 4-bromobutanoyl chloride to form 4-(3-acetylphenoxy)butanoyl chloride.
Amidation: The final step involves the reaction of 4-(3-acetylphenoxy)butanoyl chloride with 1-cyanopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: 4-(3-carboxyphenoxy)-N-(1-cyanopropyl)butanamide.
Reduction: 4-(3-acetylphenoxy)-N-(1-aminopropyl)butanamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide depends on its specific application. For example, if used as a biochemical inhibitor, it may interact with specific enzymes or receptors, blocking their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide: shares similarities with other phenoxy and butanamide derivatives, such as:
Uniqueness
This compound: is unique due to the presence of both the acetyl and cyanopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanopropyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(11-17)18-16(20)8-5-9-21-15-7-4-6-13(10-15)12(2)19/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSUZVXSFYHJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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